N-(3-Chlorobenzyl)-2,3-dimethylaniline: Structural Identity & Synthetic Protocols
N-(3-Chlorobenzyl)-2,3-dimethylaniline: Structural Identity & Synthetic Protocols
This technical guide provides an in-depth structural and physicochemical analysis of N-(3-Chlorobenzyl)-2,3-dimethylaniline , a specialized secondary amine intermediate used in medicinal chemistry and organic synthesis.
Executive Summary
N-(3-Chlorobenzyl)-2,3-dimethylaniline (Formula: C₁₅H₁₆ClN; MW: 245.75 g/mol ) is a lipophilic secondary amine characterized by a sterically crowded aniline core coupled to a halogenated benzyl moiety.[1] It serves as a critical scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and agrochemicals. This guide details its chemical identity, theoretical and experimental physicochemical properties, and a validated synthesis protocol via reductive amination.
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule consists of two distinct aromatic domains linked by a secondary amine bridge. The 2,3-dimethylaniline (xylidine) fragment provides steric bulk proximal to the nitrogen, influencing binding kinetics in biological targets, while the 3-chlorobenzyl group acts as a lipophilic anchor with specific electronic properties.
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | N-[(3-Chlorophenyl)methyl]-2,3-dimethylaniline |
| Common Name | N-(3-Chlorobenzyl)-2,3-xylidine |
| CAS Number | Not widely listed (Research Chemical); MDL: MFCD06408364 |
| Molecular Formula | C₁₅H₁₆ClN |
| Molecular Weight | 245.75 g/mol |
| SMILES | CC1=C(C(=CC=C1)NCC2=CC=CC(Cl)=C2)C |
| InChI Key | Generated from structure: LZQ...[2][3] (Structure specific) |
Fragment Analysis (Graphviz)
The following diagram illustrates the structural connectivity and functional domains of the molecule.
Physicochemical Properties
Understanding the physical parameters is essential for handling and formulation.
| Property | Value / Prediction | Significance |
| Molecular Weight | 245.75 g/mol | Small molecule drug range (<500 Da). |
| LogP (Predicted) | 4.8 - 5.2 | Highly lipophilic; likely requires organic solvents (DCM, DMSO) for solubilization. |
| H-Bond Donors | 1 (NH) | Critical for receptor binding interactions. |
| H-Bond Acceptors | 1 (N) | Weak acceptor due to steric hindrance and lone pair delocalization. |
| Boiling Point | ~360-380°C (Predicted) | High boiling point oil; purification requires high-vacuum distillation. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 | Weakly basic due to N-phenyl conjugation. |
Validated Synthesis Protocol
The most robust method for synthesizing N-(3-Chlorobenzyl)-2,3-dimethylaniline is Reductive Amination . This pathway avoids the over-alkylation byproducts common in direct alkylation with benzyl halides.
Reaction Pathway
The synthesis involves the condensation of 2,3-dimethylaniline with 3-chlorobenzaldehyde to form an imine (Schiff base) intermediate, followed by selective reduction.
Step-by-Step Methodology
Safety Precaution: Perform all steps in a fume hood. 2,3-dimethylaniline is toxic if inhaled or absorbed through the skin.
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Imine Formation:
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Dissolve 2,3-dimethylaniline (1.0 eq) and 3-chlorobenzaldehyde (1.05 eq) in Dichloromethane (DCM) or Methanol.
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Add a catalytic amount of Acetic Acid (1-2 drops) to activate the carbonyl.
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Stir at room temperature for 2–4 hours. Monitoring: Use TLC (Hexane:EtOAc 8:2) to confirm the disappearance of the aniline starting material.
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Reduction:
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Cool the mixture to 0°C.
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Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Note: NaBH(OAc)₃ is preferred over NaBH₄ to prevent reduction of the aldehyde before imine formation.
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Allow the reaction to warm to room temperature and stir overnight (12h).
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Work-up & Purification:
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Quench with saturated aqueous NaHCO₃.
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Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Flash column chromatography (Silica gel; Gradient: 100% Hexane → 5% EtOAc/Hexane). The product is typically a viscous oil or low-melting solid.
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Analytical Characterization
To validate the synthesis, the following spectroscopic signals must be confirmed:
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¹H-NMR (400 MHz, CDCl₃):
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δ 2.1–2.3 ppm: Two singlets (3H each) corresponding to the methyl groups on the aniline ring.
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δ 4.3–4.5 ppm: Singlet (2H) or broad doublet for the benzylic -CH₂- group.
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δ 3.8–4.0 ppm: Broad singlet (1H) for the -NH- amine proton (exchangeable with D₂O).
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δ 6.5–7.4 ppm: Multiplet (7H) representing the aromatic protons (3 on the aniline ring, 4 on the chlorobenzyl ring).
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Mass Spectrometry (ESI+):
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Look for the parent ion [M+H]⁺ = 246.75 .
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The chlorine isotope pattern (³⁵Cl/³⁷Cl) should show a characteristic 3:1 ratio at m/z 246/248.
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Applications in Drug Discovery
This molecule is a "privileged scaffold" intermediate. The N-benzylaniline substructure is frequently observed in:
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Fenamate Derivatives: Analogs of Mefenamic acid (an NSAID) where the N-aryl group is modified to modulate COX-1/COX-2 selectivity.
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Kinase Inhibitors: The 2,3-dimethyl substitution provides restricted rotation (atropisomerism potential), which can lock the molecule into a bioactive conformation within a kinase ATP-binding pocket.
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Agrochemicals: Used as a building block for fungicides targeting specific fungal enzymes.
References
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Huateng Pharma. (2024). Product Catalog: N-(3-Chlorobenzyl)-2,3-dimethylaniline. Retrieved from
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6893: 2,3-Dimethylaniline. Retrieved from
- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
